molecular formula C13H17F3N2O3 B2508895 Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate CAS No. 1420670-57-0

Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate

Cat. No. B2508895
CAS RN: 1420670-57-0
M. Wt: 306.285
InChI Key: JERMHLUIDIQVJR-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as Boc-AMTP and is used as a reagent for the synthesis of various compounds. In

Mechanism of Action

The mechanism of action of Boc-AMTP involves the protection of the amine group in various compounds. Boc-AMTP reacts with the amine group to form a stable carbamate, which can protect the amine group during subsequent reactions. The carbamate group can be removed under acidic conditions, allowing for the amine group to be regenerated.
Biochemical and Physiological Effects:
Boc-AMTP does not have any known biochemical or physiological effects. It is used solely as a reagent for the synthesis of various compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Boc-AMTP in lab experiments is its ability to selectively protect the amine group in various compounds. This allows for selective reactions to occur at other functional groups. Boc-AMTP is also easy to handle and store, making it a convenient reagent to use in lab experiments.
One limitation of using Boc-AMTP is that it can be difficult to remove the carbamate group under acidic conditions. This can result in incomplete removal of the protecting group, which can affect the yield and purity of the final product.

Future Directions

There are several future directions for the use of Boc-AMTP in scientific research. One potential application is in the synthesis of new peptides and proteins. Boc-AMTP can be used to selectively protect the amine group in various amino acids, allowing for the synthesis of new peptides and proteins with specific properties.
Another future direction is in the development of new protecting groups for amines. While Boc-AMTP is commonly used as a protecting group, there may be other compounds that are more effective or selective for certain applications.
Conclusion:
In conclusion, Boc-AMTP is a versatile reagent that has numerous applications in scientific research. Its ability to selectively protect the amine group in various compounds makes it a valuable tool for the synthesis of new compounds. While there are limitations to its use, Boc-AMTP remains a popular reagent in the scientific community and has the potential for further development in the future.

Synthesis Methods

The synthesis of Boc-AMTP involves the reaction of 4-(aminomethyl)-3-(trifluoromethoxy)aniline with tert-butyl chloroformate. The reaction results in the formation of Boc-AMTP, which is a white solid with a molecular weight of 325.3 g/mol.

Scientific Research Applications

Boc-AMTP is widely used in scientific research for the synthesis of various compounds. It is commonly used as a protecting group for amines in organic synthesis. Boc-AMTP can be used to protect the amine group in various compounds, allowing for selective reactions to occur at other functional groups. Boc-AMTP is also used as a reagent for the synthesis of various peptides and proteins.

properties

IUPAC Name

tert-butyl N-[4-(aminomethyl)-3-(trifluoromethoxy)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N2O3/c1-12(2,3)21-11(19)18-9-5-4-8(7-17)10(6-9)20-13(14,15)16/h4-6H,7,17H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERMHLUIDIQVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)CN)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(aminomethyl)-3-(trifluoromethoxy)phenylcarbamate

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